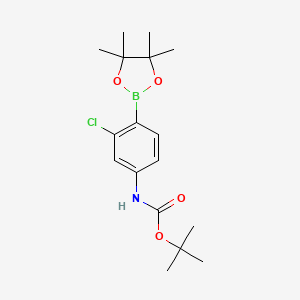

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS No.: 1620228-06-9

Cat. No.: VC6957932

Molecular Formula: C17H25BClNO4

Molecular Weight: 353.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1620228-06-9 |

|---|---|

| Molecular Formula | C17H25BClNO4 |

| Molecular Weight | 353.65 |

| IUPAC Name | tert-butyl N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

| Standard InChI | InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |

| Standard InChI Key | TWCHDIUTZFVAHM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)Cl |

Introduction

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with a molecular formula of C17H25BClNO4. It belongs to a class of compounds known as carbamates, which are derivatives of carbamic acid. The presence of a boron-containing group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, indicates its potential use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial in organic synthesis for forming carbon-carbon bonds.

Synthesis and Applications

The synthesis of such compounds typically involves the reaction of an appropriately substituted phenylamine with a boronic acid pinacol ester in the presence of a suitable catalyst. The tert-butyl carbamate group can be introduced through a reaction with di-tert-butyl dicarbonate (Boc2O).

These compounds are valuable intermediates in the synthesis of complex molecules, particularly in pharmaceutical and materials chemistry. They can undergo various transformations, including cross-coupling reactions to form complex aromatic systems.

Similar Compounds and Their Uses

Similar compounds, such as tert-Butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 330794-10-0), have been well-documented. These compounds share similar structural features and are used in analogous synthetic pathways.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| tert-Butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 330794-10-0 | C17H25BClNO4 | 353.6 g/mol |

| tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 1080573-28-9 | C17H25BClNO4 | Similar to above |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume